molecular formula C16H36F2OSn2 B13404887 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane CAS No. 819-21-6

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane

Cat. No.: B13404887
CAS No.: 819-21-6
M. Wt: 519.9 g/mol
InChI Key: VOWNJLWTWJUDNL-UHFFFAOYSA-L
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Description

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is a chemical compound with the molecular formula C16H36F2OSn2 It is a member of the distannoxane family, which are organotin compounds containing a Sn-O-Sn linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2Bu2SnO+2HFBu2SnF+Bu2SnOH2 \text{Bu}_2\text{SnO} + 2 \text{HF} \rightarrow \text{Bu}_2\text{SnF} + \text{Bu}_2\text{SnOH} 2Bu2​SnO+2HF→Bu2​SnF+Bu2​SnOH

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane
  • 1,1,3,3-Tetrabutyl-1,3-dibromodistannoxane
  • 1,1,3,3-Tetrabutyl-1,3-diiododistannoxane

Comparison

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms also influence the compound’s interactions with other molecules, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

CAS No.

819-21-6

Molecular Formula

C16H36F2OSn2

Molecular Weight

519.9 g/mol

IUPAC Name

dibutyl-[dibutyl(fluoro)stannyl]oxy-fluorostannane

InChI

InChI=1S/4C4H9.2FH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

VOWNJLWTWJUDNL-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)F)F

Origin of Product

United States

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